Palladium(II) propionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

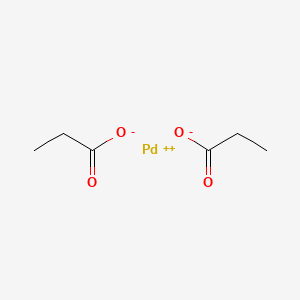

Structure

3D Structure of Parent

Properties

IUPAC Name |

palladium(2+);propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O2.Pd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSLRJWQDNRUDU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466591 | |

| Record name | Palladium(II) propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3386-65-0 | |

| Record name | Palladium(II) propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium(II) propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Palladium(II) Propionate

This guide provides an in-depth exploration of Palladium(II) propionate, a versatile organometallic compound with significant applications in catalysis and potential in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and potential applications of this palladium carboxylate, grounding all protocols and claims in established scientific literature.

Introduction: The Significance of Palladium Carboxylates

Palladium(II) carboxylates, such as the well-known Palladium(II) acetate, are indispensable reagents and catalysts in modern organic synthesis. Their utility stems from their solubility in organic solvents and their ability to serve as a source of soluble palladium for a myriad of catalytic transformations, most notably carbon-carbon bond-forming cross-coupling reactions.[1][2] this compound, with the chemical formula Pd(C₂H₅COO)₂, shares many of these advantageous properties and offers a nuanced alternative to other palladium sources, with its propionate ligands potentially influencing solubility, stability, and catalytic activity.[3][4]

This guide will elucidate the synthesis of this compound via a ligand exchange reaction, detail its structural and physicochemical characterization through various analytical techniques, and discuss its established and emerging applications.

Synthesis of this compound: A Ligand Exchange Approach

The most common and straightforward method for synthesizing this compound is through a ligand exchange reaction with Palladium(II) acetate.[5] This approach leverages the lability of the acetate ligands, which can be readily displaced by propionic acid.

Causality of Experimental Choices

The choice of Palladium(II) acetate as the starting material is strategic due to its commercial availability and well-understood reactivity. The use of an excess of propionic acid is often employed to drive the equilibrium of the ligand exchange reaction towards the formation of the desired this compound. The selection of a suitable solvent is critical; a non-coordinating, high-boiling solvent is often preferred to facilitate the removal of the acetic acid byproduct by distillation, further shifting the reaction equilibrium. The reaction temperature is maintained to ensure a reasonable reaction rate without causing premature decomposition of the palladium carboxylate complexes.

Detailed Experimental Protocol

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Propionic acid (CH₃CH₂COOH)

-

Anhydrous, high-boiling, non-coordinating solvent (e.g., toluene or chlorobenzene)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add Palladium(II) acetate.

-

Solvent and Reagent Addition: Add the anhydrous solvent to the flask, followed by a molar excess of propionic acid. The reaction should be carried out under an inert atmosphere to prevent the reduction of Pd(II) to Pd(0).

-

Reaction Conditions: Heat the mixture with stirring to a temperature that allows for the removal of the acetic acid byproduct by distillation, typically refluxing the solvent. The reaction progress can be monitored by observing the cessation of acetic acid distillation.

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by washing with a non-polar solvent (e.g., hexanes) to remove any unreacted propionic acid and other organic impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural and Physicochemical Characterization

A thorough characterization of this compound is essential to confirm its identity, purity, and structural features.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₄Pd | [6] |

| Molecular Weight | 252.56 g/mol | [3] |

| Appearance | Powder or crystals | [3] |

| Melting Point | 154-156 °C (decomposes) | [3][4] |

| CAS Number | 3386-65-0 | [3] |

Molecular Structure

Caption: Proposed trimeric structure of this compound.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the presence of the propionate ligands and the overall structure of the complex.[9][10] In a suitable deuterated solvent, the ¹H NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the propionate ligand. The ¹³C NMR spectrum will show characteristic signals for the carbonyl, methylene, and methyl carbons.[11]

Expected NMR Data (in CDCl₃):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.4 | Quartet | -CH₂- |

| ¹H | ~1.2 | Triplet | -CH₃ |

| ¹³C | ~180 | Singlet | C=O |

| ¹³C | ~30 | Singlet | -CH₂- |

| ¹³C | ~9 | Singlet | -CH₃ |

FTIR spectroscopy is used to identify the characteristic vibrational modes of the propionate ligands and the palladium-oxygen bonds.[12][13][14] The key absorptions are the asymmetric and symmetric stretching vibrations of the carboxylate group.

Expected FTIR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Assignment |

| ~2980-2880 | C-H stretching of the ethyl group |

| ~1580-1610 | Asymmetric C=O stretching of the carboxylate |

| ~1420-1450 | Symmetric C=O stretching of the carboxylate |

| ~600-700 | Pd-O stretching |

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and decomposition profile of this compound.[15][16] TGA measures the mass loss as a function of temperature, indicating the temperatures at which the ligands are lost, ultimately leaving behind a residue of palladium or palladium oxide, depending on the atmosphere.

Expected TGA Profile (under Nitrogen):

-

Step 1: Onset of decomposition around 150-200 °C, corresponding to the loss of the propionate ligands.

-

Final Residue: The final mass should correspond to the theoretical percentage of palladium in the complex.

Applications in Research and Development

This compound serves as a valuable catalyst and precursor in various chemical transformations.

Catalysis in Cross-Coupling Reactions

Similar to Palladium(II) acetate, this compound is an effective catalyst for a range of cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[17][18]

-

Heck Reaction: The palladium-catalyzed reaction of an aryl or vinyl halide with an alkene.[17][19][20]

-

Suzuki-Miyaura Coupling: The cross-coupling of an organoboron compound with an organohalide.[2][21][22][23][24]

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction:

-

To a reaction vessel under an inert atmosphere, add the aryl/vinyl halide, the coupling partner (alkene or organoboron compound), a suitable base (e.g., K₂CO₃, Cs₂CO₃), and a phosphine ligand (if required).

-

Add a catalytic amount of this compound.

-

Add an appropriate solvent (e.g., DMF, dioxane, toluene).

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography.

Potential in Drug Development

Palladium(II) complexes, in general, have garnered significant interest as potential therapeutic agents, particularly in oncology.[25][26][27][28][29] The square planar geometry of Pd(II) complexes allows them to interact with biological macromolecules such as DNA and proteins, which can lead to cytotoxic effects in cancer cells. While specific studies on the anticancer activity of this compound are limited, the broader class of palladium carboxylates warrants further investigation in this area.

Conclusion

This compound is a valuable and versatile compound in the repertoire of palladium chemistry. Its synthesis via a straightforward ligand exchange reaction and its robust catalytic activity make it an attractive choice for various applications in organic synthesis. The detailed characterization of its physical and spectral properties provides a necessary foundation for its reliable use in research and development. As the demand for efficient and selective catalytic systems continues to grow, the exploration of palladium carboxylates like this compound will undoubtedly lead to further innovations in both academic and industrial settings.

References

-

Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

-

Canadian Science Publishing. (1975). Palladium(II) Catalyzed Exchange Reactions. XI. Vinyl Propionate Exchange with Acetic Acid Catalyzed by Palladium(II) Acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of Pd (II) complex. The main absorption peaks are.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PubMed. (2011). Anti-cancer activity of a novel palladium(II) complex on human breast cancer cells in vitro and in vivo. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

RSC Publishing. (1973). 13C nuclear magnetic resonance spectra of some π-allylic-palladium(II) complexes. Retrieved from [Link]

-

Sci-Hub. (2014). Palladium(I) and palladium(II) unsaturated carboxylate complexes with small molecules: Synthesis and X-ray structure of Pd4(μ-CO)4(μ-trans-CH3CHCHCO2)4 and Pd4(μ-NO)2(μ-CH2C(CH3)CO2)6. Retrieved from [Link]

-

ACS Publications. (2011). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Retrieved from [Link]

-

NIH. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Retrieved from [Link]

-

Bentham Science. (2007). Recent Advances Involving Palladium (II) Complexes for the Cancer Therapy. Retrieved from [Link]

-

MDPI. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Retrieved from [Link]

-

Diva-Portal.org. (2015). Palladium(II)-catalyzed Heck Reactions. Retrieved from [Link]

-

MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

-

University of Groningen. (n.d.). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Retrieved from [Link]

-

IntechOpen. (2025). Palladium (Pd): Properties, coordination chemistry and applications against cancer. Retrieved from [Link]

-

ChemRxiv. (n.d.). Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C-H Olefination of Aromatic Compounds. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Solid-State X-ray Structure of the Mononuclear Palladium(II) Complex Based on 1,2,3-Triazole Ligand. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of studied M(II) propionate-imidazole complexes and sodium.... Retrieved from [Link]

-

RSC Publishing. (2014). Anti-cancer palladium complexes: a focus on PdX2L2, palladacycles and related complexes. Retrieved from [Link]

-

ResearchGate. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra of palladium complexes(2 and 4). Retrieved from [Link]

-

ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

-

Académie des Sciences. (2022). Synthesis and crystal structures of palladium complexes based on $\alpha

R$)-limonene and their application in allylic alkylation of 1,3-dioxo compounds. Retrieved from [Link] -

Semantic Scholar. (2021). Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates. Retrieved from [Link]

-

Frontiers. (2020). Metabolic Aspects of Palladium(II) Potential Anti-Cancer Drugs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Hong Lab MIT. (n.d.). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Retrieved from [Link]

-

MDPI. (2021). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Retrieved from [Link]

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. Yoneda Labs [yonedalabs.com]

- 3. This compound 99.9+ trace metals 3386-65-0 [sigmaaldrich.com]

- 4. This compound [myskinrecipes.com]

- 5. ospt.osi.lv [ospt.osi.lv]

- 6. This compound | C6H10O4Pd | CID 11459426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sci-hub.box [sci-hub.box]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. meihonglab.com [meihonglab.com]

- 11. 13C nuclear magnetic resonance spectra of some π-allylic-palladium(II) complexes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 20. Heck Reaction [organic-chemistry.org]

- 21. Suzuki Coupling [organic-chemistry.org]

- 22. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 23. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Anti-cancer activity of a novel palladium(II) complex on human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benthamdirect.com [benthamdirect.com]

- 27. researchgate.net [researchgate.net]

- 28. Anti-cancer palladium complexes: a focus on PdX2L2, palladacycles and related complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 29. Palladium (Pd): Properties, coordination chemistry and applications against cancer | Research, Society and Development [rsdjournal.org]

Palladium(II) Propionate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Role of Palladium(II) Propionate in Modern Synthetic Chemistry

This compound, a coordination complex of palladium, is a versatile and efficient catalyst precursor in a multitude of organic transformations. While perhaps less ubiquitous than its close relative, Palladium(II) acetate, the propionate analogue offers unique solubility and reactivity profiles that can be advantageous in specific synthetic contexts. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and catalytic applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The insights provided herein are grounded in established principles of organometallic chemistry and supported by data from analogous systems, offering a robust framework for its practical application.

Part 1: Molecular Structure and Chemical Properties

Predicted Molecular Structure

Diagram 1: Proposed Trimeric Structure of this compound

Caption: Proposed trimeric structure of this compound.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₄Pd | [3] |

| Molecular Weight | 252.56 g/mol | [4] |

| Appearance | Solid, powder or crystals | [4] |

| Melting Point | 154-156 °C (decomposes) | [4] |

| CAS Number | 3386-65-0 | [3][4] |

| Solubility | Soluble in many organic solvents. | [5] |

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for this compound is scarce. However, by analogy to other palladium carboxylates and metal propionates, we can predict its characteristic spectroscopic features.[3][6][7]

-

¹H NMR: The proton NMR spectrum is expected to show a quartet around 2.2-2.4 ppm corresponding to the methylene protons (-CH₂-) of the propionate ligand, and a triplet around 1.1-1.3 ppm for the methyl protons (-CH₃). The chemical shifts may vary slightly depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carboxylate carbon in the range of 180-190 ppm. The methylene carbon is expected to appear around 25-35 ppm, and the methyl carbon should be observed at approximately 8-12 ppm.

-

FTIR: The infrared spectrum will be dominated by the characteristic vibrations of the carboxylate group. Strong asymmetric and symmetric stretching vibrations of the C=O bond are expected in the regions of 1580-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively.[8][9] C-H stretching vibrations from the ethyl group will appear in the 2800-3000 cm⁻¹ region.[10]

Part 2: Synthesis and Handling

Synthesis Protocol: Ligand Exchange

This compound is typically synthesized via a straightforward ligand exchange reaction from the more readily available Palladium(II) acetate.[5] This method avoids the use of strong acids and offers a high-yielding route to the desired product.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Palladium(II) acetate in a minimal amount of a suitable organic solvent (e.g., toluene or glacial acetic acid).

-

Ligand Addition: Add a stoichiometric excess (typically 2.5-3 equivalents) of propionic acid to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by observing the color change of the solution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess propionic acid are removed under reduced pressure.

-

Purification: The resulting solid residue is washed with a non-polar solvent like hexane to remove any remaining impurities and then dried under vacuum to yield pure this compound.

Diagram 2: Experimental Workflow for Synthesis

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. The crystal structure of trimeric palladium(II) acetate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium(II) acetate - Wikipedia [en.wikipedia.org]

- 6. Synthesis and characterization of bis(amine)palladium(ii) carboxylate complexes as precursors of palladium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Metal complexation, FT-IR characterization, and plankton abundance in the marine surface microlayer of coastal areas in the Eastern Mediterranean [frontiersin.org]

A Technical Guide to the Solubility of Palladium(II) Propionate in Organic Solvents

<-3a2f_2026-01-21t03:45:10.126485+08:00>

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium(II) propionate [(C₂H₅CO₂)₂Pd] is a significant organometallic compound, widely utilized as a catalyst in a variety of organic syntheses, including fundamental cross-coupling reactions like Heck, Suzuki, and Sonogashira.[1] Its efficacy in homogeneous catalysis is critically dependent on its ability to dissolve in organic solvents, which facilitates catalyst-substrate interaction and promotes high activity under mild conditions.[1] This guide provides a comprehensive overview of the principles governing the solubility of this compound, collates available solubility information, and presents a detailed protocol for its experimental determination.

Introduction: The Significance of Solubility in Catalysis

This compound serves as a crucial precursor to catalytically active Pd(0) species and other palladium(II) compounds.[2] The compound's molecular formula is C₆H₁₀O₄Pd, with a molecular weight of approximately 252.56 g/mol .[3][4] It typically appears as a powder or crystals with a melting point of 154-156 °C.[1]

The solubility of a catalyst is a paramount parameter in homogeneous catalysis. A well-dissolved catalyst ensures a uniform concentration throughout the reaction medium, maximizing the number of accessible active sites and leading to enhanced reaction rates and reproducibility. The choice of solvent can influence not only the catalyst's solubility but also its stability and reactivity.[5] The propionate ligands, compared to the more common acetate ligands, can enhance both stability and solubility in certain organic media, thereby improving overall catalyst performance.[1] Understanding and predicting the solubility of this compound is therefore essential for reaction optimization, process development, and the synthesis of fine chemicals and pharmaceuticals.

Theoretical Principles of Solubility

The dissolution of this compound in an organic solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol_). This process involves overcoming the lattice energy of the solid catalyst and creating new solute-solvent interactions. The principle of "like dissolves like" provides a foundational, albeit qualitative, guideline.

-

Solute-Solvent Interactions: this compound is a coordination complex with a square planar geometry around the palladium center. The propionate ligands possess both a nonpolar alkyl chain (C₂H₅-) and a polar carboxylate group (-COO⁻). Its solubility is therefore a complex interplay of:

-

Van der Waals forces: Between the alkyl chains of the propionate ligands and nonpolar solvents (e.g., toluene, hexane).

-

Dipole-dipole interactions: Between the polar carboxylate portion and polar aprotic solvents (e.g., acetone, tetrahydrofuran).

-

Coordination: Some solvents, particularly those with donor atoms like nitrogen or oxygen (e.g., DMF, DMSO), can potentially coordinate to the palladium center, altering the complex's nature and solubility.[5][6]

-

-

Solvent Polarity: The polarity of the solvent is a key determinant. Nonpolar solvents are more likely to solubilize the compound through interactions with the alkyl side chains, while polar solvents will interact more strongly with the carboxylate groups.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of dissolution (ΔH_sol_). For most solid solutes, dissolution is an endothermic process, meaning solubility increases with temperature. This relationship can often be described by the van't Hoff equation.[7] However, this must be determined empirically for each solute-solvent system.

Solubility Profile of this compound

Quantitative, publicly available data on the solubility of this compound across a wide range of organic solvents is notably scarce. Its solubility behavior is often inferred from its analogue, Palladium(II) acetate, which is known to be soluble in many organic solvents.[2] However, experimental determination remains the most reliable approach.

Based on general principles and data for similar palladium carboxylates, a qualitative solubility profile can be anticipated.

| Solvent Class | Example Solvents | Anticipated Solubility | Primary Interaction Mechanism |

| Nonpolar Aprotic | Toluene, Hexane, Benzene | Low to Moderate | Van der Waals forces with propionate alkyl chains. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Acetonitrile (MeCN) | Moderate to High | Dipole-dipole interactions with carboxylate groups. THF may exhibit slight coordinating behavior.[8] |

| Polar Protic | Ethanol, Methanol | Low to Moderate | Potential for hydrogen bonding, but may be disfavored due to the nonpolar chains. |

| Coordinating | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong dipole interactions and potential for solvent coordination to the Pd center, which can promote dissolution.[5][8] |

Note: This table is predictive. Actual solubilities must be confirmed experimentally.

Experimental Determination of Equilibrium Solubility

To obtain reliable and thermodynamically valid solubility data, a rigorous experimental protocol is necessary.[9] The isothermal shake-flask method is a well-established technique for determining the equilibrium solubility of a solid in a liquid.[10]

Experimental Workflow Diagram

The following diagram outlines the key stages of the solubility determination process.

Caption: Workflow for experimental solubility determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (≥99% purity)

-

High-purity organic solvent

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.2 µm PTFE syringe filters

-

ICP-MS or Atomic Absorption Spectrometer (AAS) for analysis[11]

Procedure:

-

Preparation: Add an excess amount of this compound to a tared glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[10]

-

Solvent Addition: Add a precisely known volume or mass of the organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.[9]

-

Phase Separation: Once equilibrium is established, remove the vial from the shaker and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.

-

Sampling: Carefully draw a sample of the clear supernatant using a syringe. Immediately attach a 0.2 µm PTFE syringe filter (pre-warmed to the experimental temperature, if possible) and dispense the clear, saturated solution into a tared volumetric flask.[9] This filtration step removes any suspended microcrystals.

-

Quantification:

-

Record the exact mass of the saturated solution collected.

-

Dilute the sample gravimetrically or volumetrically to a concentration suitable for analysis.

-

Determine the concentration of palladium in the diluted sample using a calibrated ICP-MS or AAS instrument.[11]

-

-

Calculation: Use the measured palladium concentration, the dilution factor, and the density of the solvent (if needed) to calculate the original concentration of this compound in the saturated solution. Express the final solubility in units such as g/L, mg/mL, or mol/L.

Factors Influencing Solubility Measurements

Accurate solubility determination requires careful control over several experimental variables.

Caption: Key factors influencing the solubility of Pd(II) propionate.

-

Purity of Solute and Solvent: Impurities can significantly alter solubility. The presence of water in an organic solvent, for example, can change its polarity and interaction potential.

-

Equilibration Time: Assuming equilibrium has been reached before it has is a common source of error, leading to an underestimation of solubility.[9]

-

Temperature Control: Solubility can be highly sensitive to temperature fluctuations. Maintaining a constant and uniform temperature (±0.1 °C) is essential for reproducibility.[10]

-

Solid State Form: The presence of different polymorphs or solvates of this compound could lead to different measured solubilities.

Conclusion

While specific quantitative data for the solubility of this compound is not widely published, a systematic approach based on chemical principles and rigorous experimental methodology can provide researchers with the necessary information for their work. The propionate's structure suggests moderate to good solubility in polar aprotic and coordinating solvents. For applications requiring precise catalyst loading and optimal performance, the empirical determination of solubility using the shake-flask method coupled with sensitive analytical techniques like ICP-MS is strongly recommended. This foundational data is indispensable for the rational design of catalytic processes in both academic and industrial settings.

References

-

This compound | C6H10O4Pd . PubChem, National Center for Biotechnology Information.

-

This compound . MySkinRecipes.

-

This compound 99.9+ trace metals 3386-65-0 . Sigma-Aldrich.

-

Physics-Based Solubility Prediction for Organic Molecules . PubMed Central, National Institutes of Health.

-

This compound | CAS 3386-65-0 . Santa Cruz Biotechnology.

-

What is the best experimental device to check solubility of metal complexes in organic solvent? . ResearchGate.

-

CAS 3386-65-0 this compound . Alfa Chemistry.

-

Solubility and spectroscopic studies of the interaction of palladium with simple carboxylic acids and fulvic acid at low temperature . OSTI.GOV, U.S. Department of Energy.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . University of Babylon.

-

Investigations on the Active Catalyst in Pd Catalyzed Organic Reactions . Western CEDAR, Western Washington University.

-

Palladium(II) acetate . Wikipedia.

-

This compound . American Elements.

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure . ACS Publications.

-

Hydrothermal Solubility of Palladium . Nevada Bureau of Mines and Geology, University of Nevada, Reno.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications.

-

Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Concentration . National Institutes of Health.

-

Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis . ACS Publications.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Palladium(II) acetate - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H10O4Pd | CID 11459426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mabel.wwu.edu [mabel.wwu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Palladium(II) Propionate

Abstract

Palladium(II) propionate, (C₂H₅CO₂)₂Pd, is a significant organometallic precursor widely utilized in organic synthesis and materials science.[1] Its efficacy, particularly as a source for catalytically active palladium species, is intrinsically linked to its thermal behavior.[2][3] This technical guide provides a comprehensive examination of the thermal stability and decomposition pathways of this compound. We will explore the influence of the surrounding atmosphere on the decomposition mechanism, detailing the formation of either metallic palladium (Pd(0)) or palladium(II) oxide (PdO). This guide presents field-proven, step-by-step protocols for essential analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA). The causality behind experimental parameters is explained to ensure methodological robustness. The resulting data—decomposition temperatures, mass loss, thermal events, and gaseous byproducts—are synthesized to provide a holistic understanding of the material's properties, with a focus on its application in the controlled generation of palladium nanoparticles for catalysis.[4][5][6]

Introduction to this compound

This compound is a metal carboxylate compound that serves as a soluble and versatile source of palladium.[1] Its primary application lies in the realm of catalysis, where it is employed in a variety of carbon-carbon bond-forming reactions, such as Heck and Suzuki couplings, which are foundational in pharmaceutical and fine chemical manufacturing.[1][2]

The utility of this compound extends beyond its direct use in homogeneous catalysis. It is a crucial precursor in materials science for the synthesis of heterogeneous catalysts. The controlled thermal decomposition of this compound is a key method for producing palladium nanoparticles (PdNPs) with specific sizes and distributions.[4][7] These PdNPs are highly sought after for their exceptional catalytic activity, which stems from their high surface-area-to-volume ratio.[5] Understanding the precise conditions under which this compound decomposes is therefore paramount for researchers aiming to design and fabricate advanced catalytic materials. This guide addresses that need by providing a detailed framework for characterizing its thermal properties.

Physicochemical Properties & Safe Handling

A clear understanding of the material's properties and safety requirements is a prerequisite for any experimental work.

Key Properties

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₀O₄Pd | [1][8] |

| Molecular Weight | 252.56 g/mol | [1][8][9] |

| CAS Number | 3386-65-0 | [8][9] |

| Appearance | Powder or crystals | [9] |

| Melting Point | 154-156 °C (decomposes) | [1][9] |

| IUPAC Name | palladium(2+);propanoate | [8] |

Safety & Handling Protocols

This compound is an irritant and requires careful handling to minimize exposure.[8][9] Adherence to proper laboratory safety practices is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (nitrile is recommended), and a lab coat.[10][11] When handling the powder outside of a contained system, a dust mask or respirator (e.g., N95) should be used to prevent respiratory tract irritation.[9][11]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[10][12]

-

Handling: Avoid contact with skin and eyes.[12] Prevent dust generation during transfer.[10] Wash hands thoroughly after handling.[11] Keep away from heat and sources of ignition.[13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[1][13]

-

Disposal: Dispose of waste material and contaminated packaging in accordance with institutional and local environmental regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[12]

The Core Mechanism of Thermal Decomposition

The thermal decomposition of this compound is a complex process where the final palladium-containing product is dictated by the composition of the furnace atmosphere. The organic propionate ligands fragment into various gaseous byproducts.

Influence of Atmosphere

-

Inert Atmosphere (Nitrogen, Argon): In the absence of an oxidant, the decomposition process involves the reduction of Palladium(II) to metallic Palladium(0). This is the preferred method for generating pure Pd nanoparticles for catalytic applications. The process can be summarized as: (C₂H₅CO₂)₂Pd(s) → Pd(s) + Gaseous Byproducts

-

Oxidative Atmosphere (Air, Oxygen): When heated in the presence of oxygen, the decomposition pathway changes. The palladium metal that forms is susceptible to oxidation at elevated temperatures (typically above ~300-400°C, though it can begin earlier).[14] The final solid residue is primarily Palladium(II) Oxide (PdO).[15] This is a critical consideration, as PdO has different catalytic properties than metallic Pd. The process is: (C₂H₅CO₂)₂Pd(s) + O₂(g) → PdO(s) + Gaseous Byproducts (CO₂, H₂O, etc.)

Ligand Fragmentation Pathways

The gaseous byproducts from the propionate ligands provide insight into the reaction mechanism. Based on studies of related carboxylic acids on palladium surfaces, two primary fragmentation pathways are plausible: decarbonylation and decarboxylation.[16][17]

-

Decarboxylation: This pathway involves the cleavage of a C-C bond, releasing carbon dioxide (CO₂) and forming an ethyl radical, which can further react to form species like ethane or ethene.

-

Decarbonylation: This pathway involves the cleavage of a C-C and C-O bond, releasing carbon monoxide (CO) and other oxygenated or hydrocarbon fragments.

The diagram below illustrates these proposed decomposition routes. Evolved Gas Analysis is the definitive technique to determine which pathway is dominant under specific conditions.

Experimental Analysis Workflow

A multi-technique approach is essential for a complete characterization of the thermal decomposition of this compound. Thermogravimetric Analysis (TGA) quantifies mass changes, Differential Scanning Calorimetry (DSC) identifies thermal events (like melting and decomposition), and Evolved Gas Analysis (EGA) identifies the chemical nature of the gaseous products.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in a sample's mass as a function of temperature, providing critical data on thermal stability and composition.[18][19]

-

Objective: To determine the onset temperature of decomposition, identify distinct decomposition steps, and quantify the final residual mass.

-

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA crucible (platinum or alumina is recommended). Distribute the sample evenly across the bottom of the pan.

-

Atmosphere Selection: Set the purge gas to either high-purity nitrogen (for inert analysis) or dry air (for oxidative analysis). Set a flow rate of 50-100 mL/min.

-

Causality: A consistent flow rate is crucial to efficiently remove evolved gases from the furnace and prevent secondary reactions.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Causality: A 10 °C/min heating rate provides a good balance between experimental throughput and the resolution of thermal events. Slower rates (e.g., 5 °C/min) can be used to better separate overlapping decomposition steps.

-

-

Data Analysis: Plot the sample mass (%) and the first derivative of the mass loss (DTG) as a function of temperature. The onset temperature of decomposition is determined from the mass loss curve, while peaks in the DTG curve indicate temperatures of maximum decomposition rates.[20]

-

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between the sample and a reference as a function of temperature, identifying phase transitions and reactions.[21]

-

Objective: To identify the melting point of this compound and determine if the decomposition process is endothermic or exothermic.

-

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Weigh 2-5 mg of this compound into a vented aluminum DSC pan. Crimp the lid securely. Prepare an empty, sealed aluminum pan as a reference.

-

Causality: A vented pan is essential to allow gaseous decomposition products to escape, preventing a pressure buildup that could damage the sensor and alter the decomposition profile.

-

-

Atmosphere Selection: Set the purge gas (typically nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate at 30 °C for 3 minutes.

-

Ramp the temperature from 30 °C to 400 °C at 10 °C/min.

-

-

Data Analysis: Plot the heat flow (mW) versus temperature (°C). An endothermic peak will indicate melting, while exothermic peaks typically correspond to decomposition events.[22] Integrate the peaks to determine the enthalpy of the transitions.

-

Evolved Gas Analysis-Mass Spectrometry (EGA-MS) Protocol

EGA, commonly coupled with a mass spectrometer, provides real-time identification of the gases evolved from the sample during heating.[23]

-

Objective: To identify the specific gaseous byproducts of decomposition and confirm the mechanistic pathway (decarboxylation vs. decarbonylation).

-

Methodology:

-

System Setup: The outlet of the TGA furnace is connected via a heated transfer line to the inlet of a mass spectrometer.

-

Causality: The transfer line must be heated (e.g., to 200-250 °C) to prevent condensation of the evolved gases before they reach the detector.

-

-

Sample Preparation & TGA Program: Follow the TGA protocol as described in Section 4.1, using helium as the purge gas, as it is an ideal carrier gas for MS.

-

MS Parameters: Set the mass spectrometer to scan a mass-to-charge (m/z) range relevant to the expected byproducts (e.g., m/z 10-100).

-

Data Analysis: Correlate the TGA mass loss events with the MS data. Plot the ion current for specific m/z values versus temperature. For example, monitor m/z = 44 (CO₂), m/z = 28 (CO, C₂H₄), and m/z = 18 (H₂O).[24]

-

Interpretation of Expected Results

The data obtained from the workflow described above allows for a comprehensive characterization. The following tables summarize the expected quantitative results.

TGA/DTG Data Summary

| Atmosphere | Onset of Decomposition (°C) | Main Decomposition Range (°C) | Theoretical Residual Mass (%) | Expected Final Product |

| Nitrogen (N₂) / Argon (Ar) | ~180 - 200 °C | 200 - 250 °C | 42.1% | Palladium Metal (Pd) |

| **Air / Oxygen (O₂) ** | ~180 - 200 °C | 200 - 300 °C | 48.4% | Palladium Oxide (PdO) |

Note: Temperatures are approximate and can be influenced by heating rate and sample morphology.

DSC Data Summary

| Thermal Event | Approximate Temperature (°C) | Type | Expected Enthalpy |

| Melting | 154 - 156 °C | Endothermic | Varies |

| Decomposition | > 200 °C | Exothermic | Varies |

EGA-MS Key Byproduct Identification

| Mass-to-Charge (m/z) | Likely Compound | Significance |

| 44 | Carbon Dioxide (CO₂) | Evidence of decarboxylation. |

| 28 | Carbon Monoxide (CO), Ethene (C₂H₄) | Evidence of decarbonylation and/or hydrocarbon formation. |

| 18 | Water (H₂O) | Expected in oxidative decomposition. |

| 74 | Propanoic Acid (C₂H₅COOH) | Possible minor evolution of unreacted ligand. |

Implications for Catalysis and Materials Science

The precise control over the thermal decomposition of this compound is a powerful tool for catalyst development.

-

Synthesis of Pd(0) Nanoparticles: By performing the decomposition under an inert nitrogen or argon atmosphere at temperatures just above the main decomposition event (e.g., 250-300 °C), researchers can synthesize highly active metallic palladium nanoparticles.[6] The rate of heating and the final temperature can be tuned to control the size and crystallinity of the resulting nanoparticles, directly impacting their catalytic performance.[4]

-

Supported Catalyst Preparation: this compound can be impregnated onto a high-surface-area support (like activated carbon, silica, or alumina). Subsequent thermal decomposition in situ results in finely dispersed palladium nanoparticles anchored to the support, creating a robust and recyclable heterogeneous catalyst.[6]

-

Atmosphere as a Control Parameter: The choice of atmosphere allows for the selective synthesis of either metallic Pd or PdO. This is crucial as some catalytic reactions may favor the oxide, or the oxide may be an intermediate in the formation of the active catalytic species.

Conclusion

This guide has detailed the critical aspects of the thermal stability and decomposition of this compound. The decomposition process is highly dependent on the surrounding atmosphere, yielding metallic palladium in inert conditions and palladium oxide in the presence of oxygen. A synergistic analytical approach combining TGA, DSC, and EGA-MS is essential for a complete characterization, providing quantitative data on stability, thermal transitions, and the mechanistic pathway of ligand fragmentation. For researchers in catalysis and drug development, mastering these principles and protocols enables the rational design and synthesis of advanced palladium-based materials from this versatile precursor.

References

- Palladium - Safety D

-

This compound | C6H10O4Pd | CID 11459426 - PubChem. [Link]

-

Standard Operating Procedure - University of California, Los Angeles. [Link]

-

This compound - MySkinRecipes. [Link]

-

Palladium nanoparticle formation processes in fluoropolymers by thermal decomposition of organometallic precursors - PubMed. [Link]

-

Green Synthesis of Pd Nanoparticles for Sustainable and Environmentally Benign Processes - MDPI. [Link]

-

Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - MDPI. [Link]

-

Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions - MDPI. [Link]

-

The in-situ XAS study on the formation of Pd nanoparticles via thermal decomposition of palladium (II) acetate in hydroxyl functionalized ionic liquids - OUCI. [Link]

-

Synthesis methods and applications of palladium nanoparticles: A review - ResearchGate. [Link]

-

Deposition of Palladium Nanoparticles by the Coating of the Carbonaceous Layer from Wastepaper-Derived Bio-Oil - NIH. [Link]

-

Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or - Journal of Materials and Environmental Science. [Link]

-

Correlation between Evolved Gas Analysis (EGA) and Thermogravimetry (TG) - Frontier Laboratories Ltd. [Link]

-

Thermal analysis of palladium (II) acetate (a) in argon; (b) in air... - ResearchGate. [Link]

-

This compound | AMERICAN ELEMENTS ®. [Link]

-

Thermal Gravimetric Analysis - Jordi Labs. [Link]

-

Effect of Palladium Surface Structure on the Hydrodeoxygenation of Propanoic Acid: Identification of Active Sites | Request PDF - ResearchGate. [Link]

-

Theoretical Study of the Mechanism of Propionic Acid Deoxygenation on the Palladium Surface | Request PDF - ResearchGate. [Link]

-

Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization - Diva-Portal.org. [Link]

-

Thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG)... | Download Scientific Diagram - ResearchGate. [Link]

-

Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive | ACS Omega - ACS Publications. [Link]

-

Palladium(II)-catalyzed alkene functionalization via nucleopalladation: stereochemical pathways and enantioselective catalytic applications - PubMed. [Link]

-

Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions | Organic Process Research & Development - ACS Publications. [Link]

-

Melting Point Determination on Palladium - NETZSCH Analyzing & Testing. [Link]

-

Why do palladium catalysed reactions need to be performed under nitrogen atmosphere? : r/AskChemistry - Reddit. [Link]

-

Thermal Decomposition Kinetics of Fluorenone Thiosemicarbazone Complexes of Palladium(II) and Platinum(II) | Asian Journal of Chemistry. [Link]

-

Evolved Gas Analysis and Multi-Step Pyrolysis: Two Powerful Tools for Polymer Analysis | S4Science. [Link]

-

A smart palladium catalyst in ionic liquid for tandem processes - ResearchGate. [Link]

-

Exploring Palladium Catalyzed Decarbonylative Dehydration of Carboxylic Acids - Illinois Wesleyan University. [Link]

-

Palladium(II) Acetate | Request PDF - ResearchGate. [Link]

-

DSC Analysis Through OriginLab - Enthalpy and Specific Heat Capacity - 16 - YouTube. [Link]

-

Thermal gravimetric analysis (TGA) thermogram of Pt–Pd NPs synthesized by P. harmala seed alkaloid fraction. … - ResearchGate. [Link]

-

Differential scanning calarimetry (DSC) analysis of SIL, palladium... - ResearchGate. [Link]

-

Supported Metal Catalysts and Their Applications in Fine Chemicals - UNIPI. [Link]

-

Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition - NC State University Libraries. [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. [Link]

-

The thermal decomposition of palladium acetate. | Nokia.com. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium nanoparticle formation processes in fluoropolymers by thermal decomposition of organometallic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Deposition of Palladium Nanoparticles by the Coating of the Carbonaceous Layer from Wastepaper-Derived Bio-Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C6H10O4Pd | CID 11459426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 99.9+ trace metals 3386-65-0 [sigmaaldrich.com]

- 10. colonialmetals.com [colonialmetals.com]

- 11. rtong.people.ust.hk [rtong.people.ust.hk]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. jordilabs.com [jordilabs.com]

- 19. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 20. researchgate.net [researchgate.net]

- 21. tainstruments.com [tainstruments.com]

- 22. m.youtube.com [m.youtube.com]

- 23. gcms.cz [gcms.cz]

- 24. s4science.at [s4science.at]

Preparation of Palladium(II) Propionate from Palladium(II) Acetate: A Guide to Synthesis, Mechanism, and Characterization

An In-depth Technical Guide for Drug Development Professionals and Researchers

Executive Summary

Palladium(II) carboxylates are pivotal catalysts in modern organic synthesis, enabling crucial transformations in pharmaceutical and materials science. This guide provides a comprehensive technical overview of the synthesis of Palladium(II) propionate from the common precursor, Palladium(II) acetate, through a carboxylate ligand exchange reaction. We delve into the underlying mechanism, provide a detailed and validated experimental protocol, outline essential characterization techniques, and discuss critical safety considerations. This document is intended to equip researchers and drug development professionals with the expert knowledge required to reliably prepare and validate high-purity this compound for catalytic applications.

Introduction: The Significance of Palladium Carboxylates in Catalysis

Palladium-catalyzed reactions represent a cornerstone of modern synthetic chemistry, facilitating the construction of complex molecular architectures with high efficiency and selectivity.[1][2] Among the most versatile precursors are Palladium(II) carboxylates, such as the commercially available Palladium(II) acetate, [Pd(OAc)₂]ₙ. These compounds are integral to a wide array of transformations, including the Heck reaction, Suzuki coupling, C-H activation, and various carbonylation processes.[2][3][4]

The specific carboxylate ligand coordinated to the palladium center can significantly influence the catalyst's solubility, stability, and reactivity. Modifying this ligand allows for the fine-tuning of the catalyst's properties for specific applications. The synthesis of this compound, [Pd(O₂CC₂H₅)₂]ₙ, from Palladium(II) acetate is a prime example of such a modification. This is achieved through a straightforward ligand exchange reaction where the acetate ligands are replaced by propionate ligands.[5] This guide provides a detailed methodology for this transformation, grounded in mechanistic understanding and practical laboratory experience.

Mechanistic Insights: The Carboxylate Ligand Exchange

The conversion of Palladium(II) acetate to this compound is a classic example of a ligand exchange reaction. The process is governed by equilibrium and driven to completion by leveraging Le Châtelier's principle.

Structural Considerations: Palladium(II) acetate exists predominantly as a cyclic trimer, [Pd₃(OAc)₆], in the solid state and in non-coordinating solvents.[5][6] This trimeric structure consists of a triangle of palladium atoms bridged by acetate groups. The reaction is initiated by the coordination of propionic acid to a palladium center, which may involve the partial or complete dissociation of the trimeric cluster.

The Exchange Process: The core of the reaction involves the nucleophilic attack of propionic acid on the palladium center, followed by the protonation and subsequent elimination of acetic acid. Using propionic acid in large excess serves a dual purpose: it acts as the reacting ligand and as the solvent, ensuring a high concentration of the incoming ligand. Heating the reaction mixture facilitates the evaporation of the more volatile acetic acid (boiling point: ~118 °C) from the reaction medium, which shifts the equilibrium towards the formation of the desired this compound product. This concerted metalation-deprotonation (CMD) type mechanism is a fundamental step in many palladium-catalyzed C-H activation reactions where the carboxylate ligand acts as an internal base.[7]

Below is a conceptual diagram illustrating the ligand exchange process at a single palladium center for simplicity.

Caption: Conceptual flow of the ligand exchange reaction.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the preparation of this compound. It is imperative that all steps are performed in a well-ventilated fume hood, adhering to strict safety protocols.

| Reagent/Material | Grade | Supplier Example | Notes |

| Palladium(II) acetate, [Pd(OAc)₂] | ≥99.9% trace metals basis | Sigma-Aldrich | Purity is critical; contaminants like nitro-acetates can affect reactivity.[6] |

| Propionic acid, CH₃CH₂COOH | ≥99% | Major chemical supplier | Should be handled with care due to its corrosive nature. |

| Diethyl ether, (C₂H₅)₂O | Anhydrous | Major chemical supplier | Used for washing the final product. |

| n-Hexane | Anhydrous | Major chemical supplier | Used for washing the final product. |

| Round-bottom flask with reflux condenser | - | Laboratory supplier | - |

| Magnetic stirrer with heating mantle | - | Laboratory supplier | Ensure precise temperature control. |

| Schlenk filtration apparatus | - | Laboratory supplier | For isolating the product under an inert atmosphere. |

-

Palladium Compounds: While palladium metal is relatively inert, its compounds can be hazardous. Avoid inhalation of dust and skin contact.[8][9] Wear nitrile gloves, safety goggles, and a lab coat.[10][11]

-

Propionic Acid: Propionic acid is corrosive and can cause severe skin burns and eye damage. It has a strong, unpleasant odor. Always handle it in a chemical fume hood.[8]

-

Solvents: Diethyl ether and hexane are highly flammable. Ensure there are no ignition sources nearby during their use.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Palladium(II) acetate (e.g., 5.0 g, 22.26 mmol).

-

Reagent Addition: In a chemical fume hood, carefully add an excess of propionic acid (e.g., 100 mL) to the flask. The Palladium(II) acetate is sparingly soluble and will form a suspension.

-

Reaction Conditions: Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer. Heat the mixture to a gentle reflux (approx. 141 °C) with vigorous stirring.

-

Driving the Equilibrium: Allow the reaction to reflux for 4-6 hours. During this time, the lower-boiling acetic acid produced will be slowly driven out of the system. The color of the suspension will typically change from a reddish-brown to a darker brown or orange-brown.

-

Cooling and Isolation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. The product will precipitate out of the solution upon cooling.

-

Filtration: Isolate the solid product by vacuum filtration using a Büchner or Schlenk filter funnel.

-

Washing: Wash the collected solid sequentially with generous portions of diethyl ether and n-hexane to remove any residual propionic acid and other organic impurities.

-

Drying: Dry the resulting brown powder under high vacuum for several hours to remove all volatile residues. The final product, this compound, should be stored in a tightly sealed container, preferably in a desiccator.

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized product.

-

Appearance: Yellowish-brown to brown powder.[3]

-

Solubility: Sparingly soluble in many common organic solvents.

The following table summarizes the expected analytical data for this compound.

| Technique | Parameter | Expected Result | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~2.3-2.5 ppm (quartet), ~1.1-1.2 ppm (triplet) | Confirms the presence of the propionate ethyl group (-CH₂-CH₃). Absence of a sharp singlet around 2.0 ppm indicates removal of acetate. |

| ¹³C NMR | Chemical Shift (δ) | ~180-185 ppm (C=O), ~25-30 ppm (-CH₂-), ~8-10 ppm (-CH₃) | Corresponds to the carbonyl, methylene, and methyl carbons of the propionate ligand. |

| FT-IR | Wavenumber (cm⁻¹) | ~1580-1610 cm⁻¹ (asymmetric COO⁻ stretch), ~1410-1430 cm⁻¹ (symmetric COO⁻ stretch) | Characteristic stretching frequencies for a bridging carboxylate ligand. |

| TGA/DTA | Decomposition Temp. | Decomposes to Pd metal between 200-300°C.[12][13] | Provides information on thermal stability and confirms the final palladium content after decomposition. |

Note: NMR spectra of paramagnetic or trimeric palladium complexes can sometimes show broad signals. The exact chemical shifts may vary depending on the solvent and concentration.

Troubleshooting and Process Optimization

-

Incomplete Reaction: If NMR analysis shows residual acetate signals, the reaction time may need to be extended, or a more efficient method for removing the acetic acid byproduct (e.g., a slow stream of inert gas over the reaction surface) could be employed.

-

Product Contamination: The purity of the starting Palladium(II) acetate is paramount. Using material contaminated with nitro-species can lead to a product with inconsistent catalytic activity.[6] Thorough washing is crucial to remove excess propionic acid, which can interfere with subsequent reactions.

-

Low Yield: Ensure the reaction is heated sufficiently to drive off the acetic acid. Mechanical losses during filtration and transfer should also be minimized.

Conclusion

The preparation of this compound via ligand exchange from Palladium(II) acetate is a fundamental and highly useful procedure for chemists working in catalysis. By understanding the underlying equilibrium, adhering to a precise and safe experimental protocol, and performing rigorous characterization, researchers can reliably produce high-purity material. This, in turn, enables the development of robust and reproducible catalytic processes critical to the advancement of pharmaceutical synthesis and materials science.

References

-

Palladium(II) acetate - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

- Daugulis, O., Roane, J., & Tran, L. D. (2015). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 115(11), 5564–5672.

- Valihrach, J., & Vitek, M. (2017). Bi and trinuclear complexes in palladium carboxylate-assisted C–H activation reactions. Dalton Transactions, 46(48), 16645–16655.

- Catellani, M., Motti, E., & Della Ca', N. (2014). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. Accounts of Chemical Research, 47(3), 954–966.

- Mena, M., & Gabriele, B. (2022).

- Della Ca', N., Motti, E., & Catellani, M. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega, 9(11), 12695–12720.

-

Standard Operating Procedure. (2017, May 25). Retrieved January 21, 2026, from [Link]

- Pandey, R. N., & Henry, P. M. (1975). Palladium(II) Catalyzed Exchange Reactions. XI. Vinyl Propionate Exchange with Acetic Acid Catalyzed by Palladium(II) Acetate. Canadian Journal of Chemistry, 53(15), 2223–2231.

-

Safety Data Sheet: Palladium. (n.d.). Carl ROTH. Retrieved January 21, 2026, from [Link]

-

Palladium(II) acetate - chemeurope.com. (n.d.). Retrieved January 21, 2026, from [Link]

- Synthesis and characterisation of palladium(II) Complex of (N-Pentanoulthioreodp)-N'-propanoic acid and its application as catalyst in heck cross coupling reaction. (2025, August 6).

-

SAFETY DATA SHEET PALLADIUM. (n.d.). SIFCO ASC. Retrieved January 21, 2026, from [Link]

-

Palladium. (n.d.). ESPI Metals. Retrieved January 21, 2026, from [Link]

- Gallagher, P. K., & Sinclair, W. R. (1986).

-

Palladium acetate, 3375-31-3, Pd(OAc)2. (n.d.). UIV CHEM. Retrieved January 21, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. Retrieved January 21, 2026, from [Link]

- Pandey, R. N., & Henry, P. M. (1975). Palladium(II) Catalyzed Exchange Reactions. XI. Vinyl Propionate Exchange with Acetic Acid Catalyzed by Palladium(II) Acetate. Canadian Journal of Chemistry, 53(15), 2223–2231.

- Del Zotto, A., et al. (1995). Nuclear magnetic resonance and crystallographic studies of chiral η3-allyl palladium(II) complexes and asymmetric allylic alkylation of propen-2-yl acetates. Journal of the Chemical Society, Dalton Transactions, (21), 3495-3502.

- Colacot, T. J. (2013). Understanding Palladium Acetate from a User Perspective.

-

Thermal analysis of palladium (II) acetate (a) in argon; (b) in air. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Lee, S. S., et al. (2007). Thermal-Induced Chemical Modification of Palladium Acetate on the Submicrometer Scale by in Situ Scanning Thermal Microscopy. Langmuir, 23(13), 7357–7362.

-

The thermal decomposition of palladium acetate. (1986, November 1). Semantic Scholar. Retrieved January 21, 2026, from [Link]

- Gabriele, B. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account.

-

Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. (n.d.). VTechWorks. Retrieved January 21, 2026, from [Link]

- Daugulis, O., Roane, J., & Tran, L. D. (2015). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. ACS Chemical Reviews, 115(11), 5564–5672.

- Wu, X., et al. (1991). Characterization of supported-palladium catalysts by deuterium NMR spectroscopy. Journal of the Chemical Society, Faraday Transactions, 87(16), 2691-2696.

- Wolfe, J. P., & Stambuli, J. P. (2009). Palladium(II)-Catalyzed Alkene Functionalization via Nucleopalladation: Stereochemical Pathways and Enantioselective Catalytic Applications. Accounts of Chemical Research, 42(4), 509–521.

-

Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 21, 2026, from [Link]

- Morken, J. P., et al. (2012). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). The Journal of Organic Chemistry, 77(21), 9548–9555.

-

The 1 H NMR spectra of palladium complexes(2 and 4). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Selective Sequestration of Palladium(II) Cations Using a Supramolecular Polymer Approach. (2025, May 13).

-

Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2020, December 31). YouTube. Retrieved January 21, 2026, from [Link]

-

Special Issue : Palladium-Catalyzed Reactions. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

- Stahl, S. S., & Popp, B. V. (2007). The renaissance of palladium(II)-catalyzed oxidation chemistry.

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. mdpi.com [mdpi.com]

- 3. Manufacturer - Quality Palladium acetate,Palladium(II) acetate,3375-31-3| UIV Chem [riyngroup.com]

- 4. youtube.com [youtube.com]

- 5. Palladium(II) acetate - Wikipedia [en.wikipedia.org]

- 6. ospt.osi.lv [ospt.osi.lv]

- 7. Bi and trinuclear complexes in palladium carboxylate-assisted C–H activation reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT04269H [pubs.rsc.org]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

- 9. Palladium - ESPI Metals [espimetals.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. carlroth.com [carlroth.com]

- 12. The thermal decomposition of palladium acetate. | Nokia.com [nokia.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Palladium(II) Propionate: Properties, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium(II) propionate, a key organometallic compound, serves as a versatile and efficient catalyst and precursor in a multitude of organic transformations. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed synthesis protocols, and in-depth exploration of its applications in catalysis, with a particular focus on cross-coupling reactions that are pivotal in modern synthetic chemistry and drug development. The causality behind its selection over other palladium sources is examined, and detailed, field-proven experimental protocols are provided to ensure reproducibility and success in the laboratory.

Introduction: The Role of this compound in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, earning the 2010 Nobel Prize in Chemistry for their profound impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] At the heart of these transformations lies the palladium catalyst. While a variety of palladium sources are available, this compound has emerged as a catalyst of significant interest. Its propionate ligands can confer unique properties, such as enhanced stability and solubility in organic solvents, which can improve catalyst performance and reaction efficiency.[2] This guide will delve into the specifics of this compound, providing the necessary technical details for its effective utilization in a research and development setting.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a catalyst is paramount for its effective application and for the design of robust chemical processes.

| Property | Value | Source(s) |

| CAS Number | 3386-65-0 | Multiple sources |

| Molecular Formula | C₆H₁₀O₄Pd | [2] |

| Molecular Weight | 252.56 g/mol | [2] |

| Appearance | Powder or crystals | [3] |

| Melting Point | 154-156 °C (decomposes) | [2][3] |

| Solubility | Generally soluble in many organic solvents. Specific quantitative data is not readily available in public literature, but its propionate ligands are known to enhance solubility in organic media compared to some other palladium salts. | [2] |

| Thermal Stability | Decomposes upon melting. The thermal stability of palladium(II) carboxylates is a critical factor in their application, especially in high-temperature reactions. The decomposition typically leads to the formation of palladium metal or palladium oxide. |

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is most commonly achieved through a ligand exchange reaction with Palladium(II) acetate. A more direct route, starting from palladium sponge, is also feasible and offers a pathway to a high-purity product.

Synthesis from Palladium Sponge and Propionic Acid

This protocol provides a direct and reliable method for the laboratory-scale synthesis of this compound. The causality behind this choice of starting material is the high purity of commercially available palladium sponge, which directly translates to a high-purity final product. The use of nitric acid is to initially oxidize the palladium metal to a soluble nitrate salt, which can then react with propionic acid.

Materials:

-

Palladium sponge (1.00 g)

-

Concentrated nitric acid (HNO₃, 5 mL)

-

Propionic acid (C₂H₅COOH, 10 mL)

-

Deionized water

-

Heating mantle with magnetic stirring

-

Round-bottom flask (50 mL)

-

Condenser

-

Büchner funnel and filter paper

Step-by-Step Methodology:

-

Palladium Dissolution: In a well-ventilated fume hood, carefully add the palladium sponge to the round-bottom flask. Add the concentrated nitric acid. A vigorous reaction with the evolution of brown nitrogen dioxide gas will occur. Gently heat the mixture to ensure complete dissolution of the palladium.

-

Removal of Excess Nitric Acid: Once the palladium is fully dissolved, carefully heat the solution to evaporate the excess nitric acid. This step is crucial to prevent the formation of unwanted side products in the subsequent step. The solution should become more viscous.

-

Reaction with Propionic Acid: Allow the flask to cool to room temperature. Add the propionic acid to the residue.

-

Reflux: Attach the condenser and heat the mixture to reflux with vigorous stirring. Continue refluxing for 2-3 hours. During this time, the color of the solution should change, indicating the formation of this compound.

-

Isolation and Purification: After cooling, a solid product should precipitate. If necessary, the volume of the solution can be reduced by rotary evaporation to induce precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-